molecular formula C17H25N3O4 B11799431 tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11799431
M. Wt: 335.4 g/mol
InChI Key: IJKKRKOROSPRMX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reacted with piperazine and tert-butyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals. Its unique methoxycarbonyl group may enhance its pharmacological profile, making it suitable for targeting specific biological pathways.

Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of cancer cells by interfering with cell cycle regulation and apoptosis pathways.

Neuropharmacology

The compound may also have applications in neuropharmacology. Its structural similarity to known neuroactive compounds suggests it could interact with neurotransmitter systems, potentially leading to the development of treatments for neurological disorders.

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Multi-Step Synthesis

The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions to maximize yield and purity. The following table summarizes some key synthetic routes:

StepReaction TypeKey ReagentsYield (%)
1N-Alkylationtert-butyl bromide, piperazine85
2Esterificationmethoxycarbonyl chloride, base90
3Cyclizationappropriate coupling agents75

Pharmacological Research

The pharmacodynamics and potential therapeutic applications of this compound are under investigation, focusing on its interactions with biological targets.

Interaction Studies

Studies involving interaction with specific receptors or enzymes are crucial for understanding the compound's mechanism of action. These interactions could elucidate its role in modulating biological processes relevant to disease states.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various research contexts:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of piperazine derivatives, including this compound, demonstrating its potential as an anticancer agent .
  • Another investigation focused on the neuropharmacological aspects, revealing promising results regarding its efficacy in modulating neurotransmitter activity in animal models .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both a methoxycarbonyl group and a methylpyridinyl group. These functional groups confer specific chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological targets, making it a versatile compound in various applications .

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-(5-methoxycarbonyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-12-10-14(18-11-13(12)15(21)23-5)19-6-8-20(9-7-19)16(22)24-17(2,3)4/h10-11H,6-9H2,1-5H3

InChI Key

IJKKRKOROSPRMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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